molecular formula C17H23N3O3S B248805 1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE

1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE

Cat. No.: B248805
M. Wt: 349.4 g/mol
InChI Key: RXCFZSSPHCJACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a methoxyphenylsulfonyl group and a methylpyrrole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the methoxyphenylsulfonyl group: This step involves the sulfonylation of the piperazine ring using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the methylpyrrole group: This is typically done via a nucleophilic substitution reaction where the piperazine derivative reacts with 1-methyl-1H-pyrrole-2-carbaldehyde under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 1-[(4-hydroxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine.

    Reduction: Formation of 1-[(4-methoxyphenyl)thio]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-methoxyphenyl)sulfonyl]-4-[(1H-pyrrol-2-yl)methyl]piperazine: Lacks the methyl group on the pyrrole ring.

    1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)ethyl]piperazine: Has an ethyl group instead of a methyl group on the piperazine ring.

Uniqueness

1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyphenylsulfonyl and methylpyrrole groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H23N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine

InChI

InChI=1S/C17H23N3O3S/c1-18-9-3-4-15(18)14-19-10-12-20(13-11-19)24(21,22)17-7-5-16(23-2)6-8-17/h3-9H,10-14H2,1-2H3

InChI Key

RXCFZSSPHCJACV-UHFFFAOYSA-N

SMILES

CN1C=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CN1C=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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